molecular formula C6H4ClNS B2526024 5-(Chloromethyl)thiophene-2-carbonitrile CAS No. 1260667-25-1

5-(Chloromethyl)thiophene-2-carbonitrile

Cat. No. B2526024
CAS RN: 1260667-25-1
M. Wt: 157.62
InChI Key: BLQFBMALAUWUSY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)thiophene-2-carbonitrile is a chemical compound with the CAS Number: 1260667-25-1 . It has a molecular weight of 157.62 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(chloromethyl)-2-thiophenecarbonitrile . The InChI code for this compound is 1S/C6H4ClNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Chloromethyl)thiophene-2-carbonitrile include a molecular weight of 157.62 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Electrolyte Additives for Lithium-Ion Batteries

Recent research highlights an intriguing application:

Recent strategies in the synthesis of thiophene derivatives Thermo Scientific Chemicals MilliporeSigma Thiophene-2-carbonitrile: a bifunctional electrolyte additive

Safety and Hazards

5-(Chloromethyl)thiophene-2-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Thiophene-2-carbonitrile has been used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells . This suggests potential future applications in the field of energy storage and battery technology .

properties

IUPAC Name

5-(chloromethyl)thiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQFBMALAUWUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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